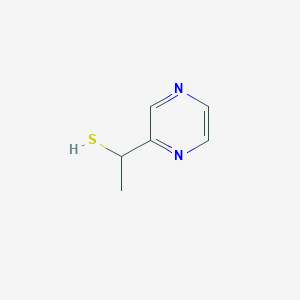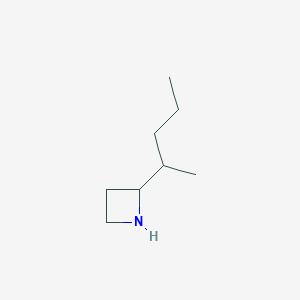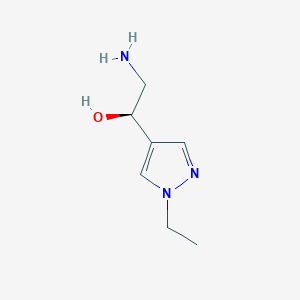
2-(Bromomethyl)-5-(difluoromethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-(difluoromethyl)furan is an organic compound characterized by the presence of a furan ring substituted with bromomethyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of 2-methyl-5-(difluoromethyl)furan: This method involves the bromination of 2-methyl-5-(difluoromethyl)furan using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Difluoromethylation of 2-(bromomethyl)furan: Another approach involves the difluoromethylation of 2-(bromomethyl)furan using difluoromethylating agents such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3). The reaction is conducted under reflux conditions in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of 2-(Bromomethyl)-5-(difluoromethyl)furan typically involves large-scale bromination and difluoromethylation reactions. The processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-(Bromomethyl)-5-(difluoromethyl)furan undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding furan derivatives with oxidized functional groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of primary alcohols and alkanes.
Scientific Research Applications
2-(Bromomethyl)-5-(difluoromethyl)furan has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-(difluoromethyl)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)furan: Lacks the difluoromethyl group, making it less stable and less lipophilic.
2-(Chloromethyl)-5-(difluoromethyl)furan: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
2-(Bromomethyl)-5-(trifluoromethyl)furan: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
Uniqueness
2-(Bromomethyl)-5-(difluoromethyl)furan is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity, stability, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H5BrF2O |
|---|---|
Molecular Weight |
211.00 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(difluoromethyl)furan |
InChI |
InChI=1S/C6H5BrF2O/c7-3-4-1-2-5(10-4)6(8)9/h1-2,6H,3H2 |
InChI Key |
GNJGABUDJGDBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)

![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)



![5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239166.png)

amine](/img/structure/B15239180.png)



![diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B15239204.png)
